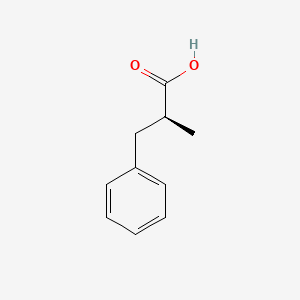

(2S)-2-methyl-3-phenylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-methyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCIIDRLDHRQKPH-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14367-54-5 | |

| Record name | (2S)-2-Methyl-3-phenylpropanoic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (2S)-2-methyl-3-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Key Chiral Building Block in Modern Drug Discovery

An In-depth Technical Guide to (2S)-2-methyl-3-phenylpropanoic acid (CAS 14367-54-5) for Advanced Research and Development

This compound, a chiral carboxylic acid, represents a critical structural motif in medicinal chemistry and organic synthesis. Its unique stereochemistry and functional handles make it a valuable intermediate for the synthesis of complex, biologically active molecules. The precise spatial arrangement of the methyl and benzyl groups relative to the carboxylic acid function is paramount for achieving specific and potent interactions with biological targets, such as enzymes and receptors. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals. Understanding the nuances of this molecule is essential for leveraging its full potential in the creation of next-generation therapeutics.

Section 1: Physicochemical and Spectroscopic Profile

The fundamental properties of a molecule dictate its behavior in both chemical reactions and biological systems. A thorough characterization is the cornerstone of its effective application.

Chemical Identity and Properties

This compound is a solid at room temperature, with its key identifiers and properties summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 14367-54-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | (S)-2-Benzylpropanoic acid, DEAMINO-METHYL-PHENYLALANINE | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | [2] |

| SMILES | CC(=O)O | [1] |

| InChIKey | MCIIDRLDHRQKPH-QMMMGPOBSA-N | [1] |

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While specific spectra are proprietary to suppliers, the expected nuclear magnetic resonance (NMR) signature can be predicted from the molecule's structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is a key tool for structural verification. For this compound, one would expect to observe distinct signals corresponding to the aromatic protons of the phenyl ring (typically in the δ 7.1-7.3 ppm range), a multiplet for the chiral methine proton adjacent to the carbonyl group, signals for the diastereotopic methylene protons of the benzyl group, a doublet for the methyl group, and a broad singlet for the carboxylic acid proton.[4]

-

Mass Spectrometry : This technique confirms the molecular weight of the compound. Electron ionization mass spectrometry would likely show a molecular ion peak (M+) at m/z 164, corresponding to the molecular weight.

Section 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is a non-trivial challenge that requires precise control over stereochemistry. Asymmetric synthesis methodologies are employed to ensure the desired (S)-configuration is obtained with high enantiomeric excess. One of the most reliable methods involves the use of chiral auxiliaries, such as the Evans oxazolidinone auxiliary.

Conceptual Workflow for Enantioselective Synthesis

The following diagram outlines a logical workflow for the asymmetric synthesis of the target molecule, a strategy widely respected in the field for its robustness and high stereoselectivity.[5] The causality behind this choice is the predictable facial selectivity imposed by the chiral auxiliary, which directs the incoming electrophile (in this case, a methyl group source) to one face of the enolate, thereby establishing the desired stereocenter.

Caption: Asymmetric synthesis via an Evans auxiliary.

Detailed Experimental Protocol (Exemplary)

This protocol is a self-validating system; successful execution of each step can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by NMR spectroscopy before proceeding.

-

Acylation:

-

Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Cool the solution to -78 °C.

-

Add a strong base (e.g., n-butyllithium) dropwise to deprotonate the auxiliary.

-

In a separate flask, convert 3-phenylpropanoic acid to its acid chloride using oxalyl chloride or thionyl chloride.

-

Slowly add the freshly prepared 3-phenylpropanoyl chloride to the lithiated auxiliary solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

-

Work up the reaction with an aqueous quench and extract the acylated auxiliary. Purify by column chromatography.

-

-

Asymmetric Methylation:

-

Dissolve the purified N-acylated auxiliary in anhydrous THF and cool to -78 °C.

-

Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) to form the corresponding sodium enolate. The stereochemistry of the enolate is directed by the auxiliary.

-

Add methyl iodide (MeI) and allow the reaction to proceed at low temperature, gradually warming to ensure completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform an extractive workup. Purify the methylated product.

-

-

Auxiliary Cleavage:

-

Dissolve the methylated product in a mixture of THF and water.

-

Cool to 0 °C and add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).

-

Stir the reaction until the starting material is consumed. This step cleaves the ester linkage, liberating the desired carboxylic acid and the recoverable chiral auxiliary.

-

Acidify the aqueous layer to protonate the carboxylate and extract the final product, this compound.

-

Verify purity and enantiomeric excess using chiral HPLC.

-

Section 3: Applications in Medicinal Chemistry and Drug Development

This compound is not merely a laboratory chemical; it is a validated precursor for pharmacologically active agents. Its structural framework is found in molecules designed to treat a range of conditions. Related derivatives, for instance, are crucial for the synthesis of modern non-sedating antihistamines.[6][7] The presence of the chiral center is often essential for achieving high affinity and selectivity for the target receptor, thereby maximizing therapeutic effect while minimizing off-target side effects.

The diagram below illustrates how this chiral acid can be conceptually integrated into a larger, more complex drug-like molecule through standard synthetic transformations.

Caption: Integration into a complex drug scaffold.

Section 4: Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent. This compound possesses specific hazards that require appropriate precautions.

Hazard Identification and GHS Classification

The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[1][8]

-

Hazard Statements:

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

-

Hygiene Practices: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the laboratory.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[3][9] Recommended storage is often in a refrigerator.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Emergency Procedures Workflow

The following workflow provides a clear, logical sequence for responding to an accidental spill.

Caption: Laboratory spill response workflow.

References

-

PubChem. . National Center for Biotechnology Information.

-

Sigma-Aldrich. .

-

Advanced ChemBlocks. .

-

ChemicalBook. .

-

BLDpharm. .

-

Fisher Scientific. .

-

Sigma-Aldrich. .

-

Sigma-Aldrich. .

-

CymitQuimica. .

-

Daken Chemical. .

-

Mol-Instincts. .

-

Ambeed.com. .

-

MySkinRecipes. .

-

Organic Syntheses. .

-

Capot Chemical. .

Sources

- 1. This compound | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Methyl-3-phenylpropanoic acid 97.00% | CAS: 14367-54-5 | AChemBlock [achemblock.com]

- 3. 14367-54-5|(S)-2-Methyl-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]

- 4. (2S)-2-Methyl-3-phenylpropanoicacid | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 8. 14367-54-5 | (S)-2-Methyl-3-phenylpropanoic acid | Carboxylic Acids | Ambeed.com [ambeed.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. capotchem.com [capotchem.com]

(2S)-alpha-methylhydrocinnamic acid structure and molecular weight

An In-depth Technical Guide to (2S)-alpha-Methylhydrocinnamic Acid

This guide provides a comprehensive technical overview of (2S)-alpha-methylhydrocinnamic acid, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's core structural and chemical properties, offers practical experimental insights, and contextualizes its significance in modern synthetic chemistry.

Core Concepts: Structure and Physicochemical Profile

(2S)-alpha-Methylhydrocinnamic acid, systematically known as (2S)-2-Methyl-3-phenylpropanoic acid, is a chiral carboxylic acid. Its structure is defined by a phenylpropyl backbone with a methyl group at the alpha-position, which constitutes a stereogenic center. This chirality is often a determining factor in the biological efficacy and specificity of its derivatives, making stereocontrolled synthesis a critical aspect of its application in pharmaceutical research[1].

Chemical Structure and Identifiers

-

Molecular Formula: C₁₀H₁₂O₂[2]

-

Synonyms: (S)-2-Benzylpropanoic acid, Deamino-methyl-phenylalanine[3]

-

InChI Key: MCIIDRLDHRQKPH-QMMMGPOBSA-N[3]

Physicochemical Data

The physical and chemical properties of a compound are foundational to its handling, reaction setup, and purification. The key data for (2S)-alpha-methylhydrocinnamic acid are summarized below.

| Property | Value | Reference |

| Molecular Weight | 164.20 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 39-41 °C | [4] |

| Boiling Point | 167-168 °C at 23 mmHg | [4] |

| Density | 1.065 g/mL at 25 °C | [4] |

Spectroscopic Signature for Structural Verification

Unambiguous characterization is essential for validating the identity and purity of a synthesized compound. The expected spectroscopic data for (2S)-alpha-methylhydrocinnamic acid are as follows:

-

Infrared (IR) Spectroscopy: The spectrum is dominated by two key features characteristic of a carboxylic acid: a very broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹, and a strong, sharp absorption for the carbonyl (C=O) stretch between 1680-1710 cm⁻¹[5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will show a multiplet for the aromatic protons (5H) in the ~7.2-7.4 ppm region. The benzylic CH₂ protons will appear as a multiplet, as will the methine (CH) proton at the alpha-position. A doublet corresponding to the alpha-methyl group (3H) will also be present. The carboxylic acid proton (1H) will appear as a broad singlet at the downfield end of the spectrum (>10 ppm).

-

¹³C NMR: The carbon spectrum will display a peak for the carbonyl carbon around 175-180 ppm. A series of peaks will be observed in the aromatic region (125-140 ppm), along with signals for the methine, methylene, and methyl carbons in the aliphatic region.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at an m/z corresponding to the compound's exact mass (164.08 Da)[3].

Field-Proven Experimental Workflow: Asymmetric Synthesis

The synthesis of enantiomerically pure (2S)-alpha-methylhydrocinnamic acid is crucial for its use as a chiral building block. A robust and widely adopted strategy involves the asymmetric alkylation of a chiral auxiliary, such as an Evans oxazolidinone. This method provides high diastereoselectivity and a reliable pathway to the desired enantiomer.

Synthesis Overview

The workflow begins by acylating the chiral auxiliary with phenylacetic acid. The resulting imide is then deprotonated to form a chiral enolate, which subsequently undergoes stereoselective alkylation with a methylating agent. Finally, the auxiliary is cleaved to yield the target acid.

Caption: High-level workflow for the synthesis of (2S)-alpha-methylhydrocinnamic acid.

Step-by-Step Methodology

-

Preparation of the N-Acyl Oxazolidinone (Imide):

-

Under an inert argon atmosphere, dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control reactivity and prevent side reactions.

-

Slowly add n-butyllithium (n-BuLi) to deprotonate the oxazolidinone nitrogen, forming a lithium amide.

-

In a separate flask, prepare phenylacetyl chloride from phenylacetic acid. Add this acid chloride dropwise to the lithium amide solution.

-

Allow the reaction to warm to ambient temperature and stir until completion. The reaction is then quenched with an aqueous solution (e.g., saturated NH₄Cl).

-

Causality: The chiral auxiliary is the cornerstone of this process. By covalently attaching it to the achiral phenylacetic acid backbone, we create a system where the inherent chirality of the auxiliary will govern the stereochemical outcome of a subsequent reaction at the alpha-carbon.

-

-

Diastereoselective Alkylation:

-

Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool again to -78 °C.

-

Add lithium diisopropylamide (LDA) dropwise. LDA is a strong, sterically hindered base, which ensures rapid and complete formation of the kinetic enolate without competing nucleophilic attack at the carbonyl centers.

-

After stirring for ~30 minutes, add methyl iodide (CH₃I) to the enolate solution.

-

Causality: The phenyl group of the oxazolidinone effectively blocks one face of the planar enolate. Consequently, the incoming methyl iodide electrophile can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.

-

-

Auxiliary Cleavage and Product Isolation:

-

After the alkylation is complete, quench the reaction at low temperature.

-

The solvent is removed, and the crude product is redissolved in a THF/water mixture.

-

Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This combination effectively hydrolyzes the imide to liberate the desired (2S)-alpha-methylhydrocinnamic acid and the recoverable chiral auxiliary.

-

Perform an aqueous workup to separate the product from the auxiliary. The aqueous layer is acidified to protonate the carboxylate, which can then be extracted with an organic solvent.

-

Purify the final product by column chromatography or recrystallization.

-

Relevance in Research and Drug Development

Alpha-methylhydrocinnamic acid and its derivatives are valuable intermediates in organic synthesis, particularly for pharmaceuticals and fragrances[1]. The (S)-enantiomer, specifically, has been utilized in the synthesis of potent and selective enzyme inhibitors. For example, it has been identified as a building block for carboxypeptidase A inhibitors and can be used in the development of histone deacetylase (HDAC) inhibitors. The ability to introduce a specific stereocenter with both a methyl and a benzyl group is a powerful tool in designing molecules that can precisely fit into the active sites of biological targets.

References

-

This compound | C10H12O2 | CID 5288102 - PubChem. National Center for Biotechnology Information. [Link]

-

(S)-2-Methyl-3-phenylpropanoic acid - MySkinRecipes. MySkinRecipes. [Link]

-

CID 158585059 | C20H24O4 - PubChem. National Center for Biotechnology Information. [Link]

-

α-Methylcinnamic acid - NIST WebBook. National Institute of Standards and Technology. [Link]

Sources

- 1. CAS 1009-67-2: alpha-methylhydrocinnamic acid | CymitQuimica [cymitquimica.com]

- 2. (S)-2-Methyl-3-phenylpropanoic acid 97.00% | CAS: 14367-54-5 | AChemBlock [achemblock.com]

- 3. This compound | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-甲基氢肉桂酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to (S)-3-Phenylbutanoic Acid: Chemical Identity, Properties, and Applications

Introduction

In the landscape of chiral organic molecules, (S)-3-phenylbutanoic acid emerges as a significant building block, particularly within the pharmaceutical and fine chemical industries. While the nomenclature of closely related structures can sometimes lead to ambiguity, this guide focuses specifically on the well-characterized (S)-enantiomer of 3-phenylbutanoic acid. Its distinct chemical architecture, featuring a phenyl group at the third carbon of the butanoic acid chain, imparts specific stereochemical properties that are crucial for its applications. This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing in-depth information on its chemical identifiers, properties, and notable applications. The insights provided herein are grounded in established scientific literature to ensure technical accuracy and practical relevance.

Chemical Identifiers and Synonyms

Accurate identification of a chemical entity is paramount for research, development, and regulatory purposes. The following tables summarize the key chemical identifiers and synonyms for (S)-3-phenylbutanoic acid.

Table 1: Core Chemical Identifiers for (S)-3-Phenylbutanoic Acid

| Identifier | Value | Source |

| IUPAC Name | (3S)-3-phenylbutanoic acid | [1][2] |

| CAS Number | 772-15-6 | [1][2] |

| Molecular Formula | C₁₀H₁₂O₂ | [2] |

| Molecular Weight | 164.20 g/mol | [1] |

| PubChem CID | 852991 | [1] |

| SMILES | CC1=CC=CC=C1 | [2] |

| InChI Key | ZZEWMYILWXCRHZ-QMMMGPOBSA-N |

Table 2: Synonyms and Alternative Names

| Synonym | Source |

| (S)-β-Methylhydrocinnamic acid | |

| β-phenylbutyrate | [1] |

| β-phenyl-n-butyrate | [1] |

Chemical Structure

The stereochemistry of (S)-3-phenylbutanoic acid is a defining feature that dictates its interaction with other chiral molecules, a critical aspect in many of its applications, particularly in pharmaceuticals.

Caption: 2D structure of (S)-3-phenylbutanoic acid.

Physicochemical Properties

Understanding the physicochemical properties of (S)-3-phenylbutanoic acid is essential for its handling, formulation, and application.

Table 3: Physicochemical Data for (S)-3-Phenylbutanoic Acid

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or crystalline solid | [1] |

| Odor | Mild, sweet, and floral | [1] |

| Boiling Point | 94-95 °C at 0.3 mmHg | |

| Density | 1.069 g/mL at 20 °C | |

| Refractive Index | n20/D 1.518 | |

| Optical Activity | [α]20/D +57±2°, c = 1% in benzene | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and ether | [1] |

Key Applications and Scientific Insights

(S)-3-Phenylbutanoic acid is a valuable chiral intermediate in organic synthesis, with its primary application being in the pharmaceutical industry.

Pharmaceutical Intermediate in API Synthesis

A notable application of (S)-3-phenylbutanoic acid is its use as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1] Specifically, it is a crucial building block for the production of Lisinopril, a widely prescribed medication for the treatment of high blood pressure and heart failure.[1] The stereospecificity of the (S)-enantiomer is critical for the pharmacological activity of the final Active Pharmaceutical Ingredient (API). The precise orientation of the phenyl group in (S)-3-phenylbutanoic acid ensures the correct stereochemistry in the subsequent synthetic steps, leading to the desired therapeutic effect of Lisinopril.

Role in Metabolic and Microbiological Research

Beyond its synthetic utility, 3-phenylbutyric acid has been a subject of study in metabolic and microbiological research. It has been identified as a metabolite in the oxidation of certain aromatic hydrocarbons.[3] For instance, research has shown that Rhodococcus rhodochrous PB1, a bacterium isolated from compost soil, can utilize the (R)-enantiomer of 3-phenylbutyric acid as a sole carbon and energy source, while the (S)-enantiomer is not metabolized by this strain.[3][4] This enantioselective metabolism highlights the stereospecificity of microbial enzymatic pathways and provides a basis for potential applications in bioremediation and biocatalysis.

Synthesis Protocols

The synthesis of enantiomerically pure (S)-3-phenylbutanoic acid is of significant interest. One common approach involves the kinetic resolution of a racemic mixture of 3-phenylbutanoic acid or its esters.

Representative Synthesis: Hydrolase-Catalyzed Kinetic Resolution

This method leverages the enantioselectivity of enzymes, such as lipases and esterases, to preferentially hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Workflow for Hydrolase-Catalyzed Kinetic Resolution

Sources

Biological Activity of (2S)-2-Methyl-3-Phenylpropanoic Acid Derivatives

The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for (2S)-2-methyl-3-phenylpropanoic acid derivatives . This guide focuses on their pivotal role in metabolic disease (PPAR agonism), G-protein coupled receptor signaling (GPR120), and enzyme inhibition (Neprilysin/Carboxypeptidase).

Content Type: Technical Guide & Whitepaper Audience: Drug Discovery Scientists, Medicinal Chemists, Pharmacologists[1][2]

Executive Summary & Scaffold Analysis

The This compound scaffold (also referred to as L-dihydrocinnamic acid or

The (2S) -stereochemistry is critical.[1][2] In metabolic targets like PPARs, this configuration aligns with the binding pocket's stereospecific requirements, often mimicking natural ligands like (S)-lipids or L-amino acid residues.[1][2]

Key Therapeutic Classes:

-

Dual PPAR

Agonists: Treatment of Type 2 Diabetes and Dyslipidemia (e.g., Ragaglitazar analogs).[1][2] -

GPR120 (FFAR4) Agonists: Anti-inflammatory and insulin-sensitizing agents (e.g., TUG-891 related scaffolds).[1][2]

-

Zinc-Metalloprotease Inhibitors: Inhibitors of Carboxypeptidase A (CPA) and Neprilysin (NEP), utilizing the carboxylate to chelate the active site Zinc ion.[1][2]

Therapeutic Mechanisms & Biological Targets[1][2][3][4]

PPAR Dual Agonism (Metabolic Regulation)

Derivatives substituted at the para-position of the phenyl ring with large lipophilic "head" groups (e.g., phenoxazine, carbazole) function as potent PPAR agonists. The (2S)-2-methyl (or 2-alkoxy) propanoic acid "tail" serves as the acidic headgroup that interacts with the receptor's Helix 12 activation function (AF-2) domain.[1][2]

-

Mechanism: The acid moiety forms hydrogen bonds with key tyrosine and histidine residues (e.g., Tyr473 in PPAR

) in the ligand-binding domain (LBD), stabilizing the active conformation. This recruits co-activators (SRC-1) and drives the transcription of genes involved in lipid catabolism (PPAR -

Key Compound: Ragaglitazar (Note: structurally a 2-ethoxy derivative, but shares the same SAR logic where the

-substituent dictates stereospecific fit).[1][2]

GPR120 (FFAR4) Agonism

GPR120 is a lipid-sensing GPCR.[1][2] Phenylpropanoic acid derivatives mimic long-chain free fatty acids (LCFAs).[1][2]

-

Activity: Activation leads to

coupling, intracellular -

Physiological Outcome: Stimulation of GLP-1 secretion from enteroendocrine L-cells and inhibition of macrophage inflammation.[1][2]

Enzyme Inhibition (CPA & NEP)

The scaffold acts as a transition-state analogue.[1][2]

-

CPA Inhibition: The (2S)-2-benzyl-3-phenylpropanoic acid derivatives bind to Carboxypeptidase A, where the carboxylate coordinates the catalytic

and the hydrophobic groups occupy the S1/S1' pockets.[1][2] -

Neprilysin (NEP): The scaffold serves as the hydrophobic core for NEP inhibitors (e.g., in the design of Sacubitril-like precursors), preventing the degradation of natriuretic peptides.

Structure-Activity Relationship (SAR) Deep Dive

The biological activity is strictly governed by three regions of the scaffold:

-

The Acidic Head (C1): Must be a free carboxylic acid for maximum potency (ester prodrugs are used for bioavailability).[1][2] Bioisosteres like tetrazoles generally reduce potency in this specific scaffold.[1][2]

-

The

-Substituent (C2):-

Methyl (-CH3): Essential for CPA inhibition and specific PPAR binding modes.[1][2] The (S) configuration is preferred; the (R) enantiomer often shows

-fold reduced potency.[1][2] -

Ethoxy/Alkoxy (-OR): Found in "Glitazar" drugs.[1][2] Enhances PPAR

selectivity by filling a specific hydrophobic sub-pocket.[1][2]

-

-

The Phenyl Ring (C3):

Visualization: SAR Logic Map

Caption: SAR Logic Map illustrating how specific structural modifications to the core scaffold dictate therapeutic targets.[1][2]

Experimental Protocols (Self-Validating)

Asymmetric Synthesis of this compound Derivatives

To ensure the (2S) stereochemistry required for biological activity, a self-validating asymmetric synthesis using Evans' chiral auxiliary is recommended.[1][2] This method allows for enantiomeric excess (ee) verification via NMR.[1][2]

Objective: Synthesize (2S)-2-methyl-3-(4-alkoxyphenyl)propanoic acid.

Reagents:

Protocol:

-

Acylation: Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in dry THF at -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min. Add the acid chloride (1.1 eq).[2] Warm to 0°C and stir for 2h. Quench with sat.

.[1][2] Isolate the N-acyloxazolidinone intermediate.[1][2] -

Asymmetric Alkylation (The Critical Step):

-

Dissolve the intermediate in dry THF at -78°C.

-

Add NaHMDS (1.1 eq) to form the Z-enolate (chelation controlled).[1][2]

-

Stir for 1h, then add Methyl Iodide (5.0 eq).

-

Stir at -78°C for 4h, then warm to -20°C overnight.

-

Validation: The bulky auxiliary blocks one face, forcing the methyl group to attack from the opposite side, yielding the (2S)-methyl configuration.

-

-

Chiral Auxiliary Cleavage:

PPAR Transactivation Assay (Luciferase Reporter)

Objective: Quantify the potency (

-

Cell Culture: Culture COS-7 or HEK293 cells in DMEM + 10% FBS.

-

Transfection: Cotransfect cells using Lipofectamine with:

-

Treatment: 24h post-transfection, treat cells with the test compound (0.1 nM to 10

M) in serum-free media.[1][2] Include GW7647 as a positive control.[1][2] -

Readout: After 24h incubation, lyse cells and add Luciferin substrate. Measure luminescence.

-

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to derive

.

Quantitative Activity Data[1][2]

The following table summarizes the potency of key derivatives containing the phenylpropanoic acid core.

| Compound Class | Representative Structure | Target | Activity ( | Biological Effect |

| Dual Agonist | Ragaglitazar (Analogue) | PPAR | Lowers Triglycerides & Glucose | |

| Pan Agonist | MHY2013 | PPAR | Pan-active (nM range) | Improves Insulin Resistance |

| GPR Agonist | TUG-891 (Related) | GPR120 (FFA4) | ~50 nM | Anti-inflammatory, GLP-1 release |

| Enzyme Inhibitor | (S)-2-benzyl-3-phenylpropanoic acid | Carboxypeptidase A | Blocks peptide hydrolysis |

Pathway Visualization

PPAR Signaling Pathway

The following diagram illustrates the mechanism of action for PPAR agonists derived from this scaffold.

Caption: Activation of the PPAR-RXR complex by this compound derivatives leading to metabolic gene regulation.[1][2]

References

-

Shimpukade, B., et al. (2012).[1] Discovery of a Potent and Selective GPR120 Agonist (TUG-891).[1][2] Journal of Medicinal Chemistry.[1][2][4][5] Link

-

An, H. J., et al. (2017).[1] Physiological characterization of a novel PPAR pan agonist, MHY2013.[1] Oncotarget.[1][2] Link

-

Ebdrup, S., et al. (2003).[1][6] Synthesis and biological and structural characterization of the dual-acting peroxisome proliferator-activated receptor alpha/gamma agonist ragaglitazar.[1][2] Journal of Medicinal Chemistry.[1][2][4][5] Link

-

Park, J. D., & Kim, D. H. (2004). Sulfamide derivatives as transition state analogue inhibitors for carboxypeptidase A.[1][2] Bioorganic & Medicinal Chemistry.[1][2][3][7][8] Link

-

Evans, D. A., et al. (1982).[1] Enantioselective alkylation of amide enolates.[1][2] Journal of the American Chemical Society.[1] (Foundational synthetic method cited in text).

Sources

- 1. ragaglitazar (PD005563, WMUIIGVAWPWQAW-DEOSSOPVSA-N) [probes-drugs.org]

- 2. Ragaglitazar | C25H25NO5 | CID 128814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-(4-(2-(5-Methyl-2-phenyloxazol-4-yl)ethoxy)phenyl)-2-(piperazin-1-yl) propanoic acid compounds: synthesis and biological evaluation of dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]

Technical Guide: Natural Occurrence & Characterization of 2-Methyl-3-Phenylpropanoic Acid in Aloe africana

Executive Summary

This technical guide provides a rigorous analysis of 2-methyl-3-phenylpropanoic acid (also known as

This document outlines the biosynthetic origin , physicochemical properties , and a self-validating extraction/quantification protocol designed for researchers aiming to isolate or quantify this compound for drug development or quality control applications.

Botanical & Phytochemical Context

Species: Aloe africana Mill. Family: Asphodelaceae Common Name: Uitenhage Aloe Distribution: Eastern Cape, South Africa.

Aloe africana is distinct from the commercially dominant Aloe ferox and Aloe vera. Its phytochemical profile is complex, containing a mix of phenolic acids, flavonoids, and phenylpropanoids. 2-methyl-3-phenylpropanoic acid is a carboxylic acid derivative of the phenylpropanoid pathway. Unlike the major purgative anthraquinones, this compound contributes to the plant's antimicrobial defense system and potential anti-inflammatory properties.

The Target Analyte

| Property | Specification |

| IUPAC Name | 2-methyl-3-phenylpropanoic acid |

| Synonyms | |

| CAS Number | 1009-67-2 |

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| pKa | ~4.66 (Carboxylic acid) |

| Lipophilicity (LogP) | ~2.4 (Moderate lipophilicity) |

| Solubility | Soluble in alcohols, ethyl acetate, chloroform; sparingly soluble in water.[1] |

Biosynthetic Pathway

The synthesis of 2-methyl-3-phenylpropanoic acid in Aloe species likely diverges from the canonical phenylpropanoid pathway. It originates from L-Phenylalanine , undergoing deamination, methylation, and reduction.

Proposed Pathway Mechanism

-

Deamination: Phenylalanine ammonia-lyase (PAL) converts L-Phenylalanine to trans-Cinnamic acid.

-

Methylation: A C-methyltransferase (likely S-adenosyl-L-methionine dependent) introduces a methyl group at the

-carbon. -

Reduction: The double bond of the side chain is reduced (hydrogenated) to form the saturated propanoic acid derivative.

Figure 1: Sequential enzymatic conversion from Phenylalanine to the target saturated acid.

Extraction & Isolation Protocol

To isolate 2-methyl-3-phenylpropanoic acid, researchers must exploit its acidic nature . A simple solvent extraction will co-extract neutral lipids, sugars, and phenolic alcohols. Therefore, an Acid-Base Fractionation workflow is critical for high purity.

Protocol: Acid-Base Partitioning

Objective: Isolate the acidic fraction containing phenylpropanoic acids while removing neutrals (fats/waxes) and basics (alkaloids).

-

Maceration: Extract 100g dried Aloe africana leaf powder with 500mL Methanol (80%) for 24 hours. Filter and evaporate methanol to yield a crude aqueous residue.

-

Basification: Resuspend residue in 100mL water. Adjust pH to 10.0 using 1M NaOH.

-

Solvent Wash (Neutral Removal): Partition against Dichloromethane (DCM) (3 x 50mL).

-

Result: Discard the organic (DCM) layer. It contains fats, waxes, and neutral volatiles. The target is in the aqueous phase.

-

-

Acidification: Adjust the aqueous phase pH to 2.0 using 1M HCl.

-

Target Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 50mL).

-

Drying: Dry the combined Ethyl Acetate fraction over Anhydrous

and evaporate to dryness.

Figure 2: Workflow to selectively isolate acidic constituents like 2-methyl-3-phenylpropanoic acid.

Analytical Characterization (GC-MS)

Direct injection of carboxylic acids into Gas Chromatography (GC) often leads to peak tailing due to hydrogen bonding. Derivatization is required to block the polar carboxyl group, increasing volatility and peak symmetry.

Derivatization Protocol (Silylation)

-

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

-

Procedure:

-

Dissolve 1-2 mg of the "Acidic Fraction" (from Section 4) in 100

L anhydrous pyridine. -

Add 100

L BSTFA + 1% TMCS. -

Incubate at 60°C for 30 minutes .

-

Inject 1

L into GC-MS.

-

GC-MS Parameters

| Parameter | Setting |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25 |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |

| Inlet Temp | 250°C (Splitless mode) |

| Oven Program | 50°C (hold 2 min) |

| MS Source | EI (70 eV), 230°C |

| Scan Range | 40 - 450 m/z |

Identification Criteria

-

Target Ion: Look for the Tropylium ion (m/z 91) , characteristic of benzyl fragments.

-

Molecular Ion: The TMS-derivative will have a mass of

Da (approx). -

Retention Time: Expect elution in the mid-range of the chromatogram, after simple monoterpenes but before complex fatty acids/sterols.

Pharmacological & Industrial Relevance

The isolation of 2-methyl-3-phenylpropanoic acid from Aloe africana is not merely academic; it holds specific value in drug and product development.

-

Antimicrobial Preservative: Phenylpropanoic acids function as weak acid preservatives. They disrupt the pH homeostasis of bacterial cells (similar to benzoic acid). In Aloe gels, this contributes to the natural shelf-stability of the raw exudate.

-

Anti-Inflammatory Precursor: Structural similarity to Ibuprofen and Naproxen (arylpropionic acid derivatives) suggests potential COX-enzyme inhibitory activity. While less potent than synthetic NSAIDs, it may offer synergistic anti-inflammatory benefits in topical Aloe formulations.

-

Fragrance Industry: The methyl ester of this acid (Methyl 2-methyl-3-phenylpropionate) is a known fragrance ingredient with a floral/spicy odor. The free acid serves as a precursor for these high-value esters.

References

-

PubChem. (2025).[5][6] 2-Methyl-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. Available at: [Link]

-

Grace, O. M., et al. (2008).[7] Therapeutic uses of Aloe L. (Asphodelaceae) in southern Africa. Journal of Ethnopharmacology. Available at: [Link]

-

Cock, I. E. (2015). The Genus Aloe: Phytochemistry and Therapeutic Uses. Molecules. Available at: [Link]

- Knapp, H., et al. (1998). Volatile Constituents of the Leaves of Aloe vera. Journal of Agricultural and Food Chemistry.

Sources

- 1. CID 158585059 | C20H24O4 | CID 158585059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ALPHA-METHYLCINNAMALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate Is a Potent Cell-Permeable Anti-Cytokine Compound To Inhibit Inflammatory Cytokines in Monocyte/Macrophage-Like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. (2S)-2-methyl-3-phenylpropanoic acid | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methyl-3-oxo-3-phenylpropanoic acid | C10H10O3 | CID 10313356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Guide: Stereochemical Divergence of (2S)- and (2R)-2-Methyl-3-Phenylpropanoic Acid

[1]

Executive Summary

2-Methyl-3-phenylpropanoic acid (also known as

This guide delineates the structural, synthetic, and pharmacological distinctions between the two enantiomers.[2] It focuses on the (2S)-isomer’s utility as a stable mimic of L-phenylalanine in HIV protease inhibitors and the (2R)-isomer’s role in preventing proteolytic degradation in retro-inverso peptide design.[1]

Part 1: Stereochemical Fundamentals & Physicochemical Divergence[1][2]

The core difference lies in the spatial arrangement of the methyl group at the

Structural Topology

-

(2S)-2-methyl-3-phenylpropanoic acid: Topologically analogous to L-Phenylalanine .[1] In a standard binding pocket, the benzyl side chain orients into the hydrophobic subsite (e.g., S1), while the

-methyl group provides conformational restriction, reducing the entropic penalty of binding.[2] -

(2R)-2-methyl-3-phenylpropanoic acid: Topologically analogous to D-Phenylalanine .[1] Often used to disrupt helix formation or introduce proteolytic stability (steric shielding of the amide bond).[2]

Visualization of Stereospace

The following diagram illustrates the spatial divergence. Note how the C2-Methyl group projects in opposite directions relative to the carboxyl/benzyl plane.[1]

Figure 1: Stereochemical divergence of the C2 center.[1][2] The (S)-enantiomer aligns with natural L-amino acid topology, while the (R)-enantiomer mimics non-natural D-amino acids.[1]

Part 2: Synthetic Methodologies (The "How")

Obtaining high enantiomeric excess (ee > 98%) is non-trivial.[1][2] Two primary methodologies are employed: Chemical Asymmetric Synthesis (Evans Auxiliary) and Biocatalytic Kinetic Resolution.[1][2]

Protocol A: Evans Oxazolidinone Asymmetric Alkylation

This method relies on a chiral auxiliary to force incoming electrophiles to attack from a specific face of the enolate.[2]

Mechanism:

-

Coupling: Attach hydrocinnamic acid to a chiral oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone).[1]

-

Enolization: Treat with NaHMDS or LDA at -78°C to form the Z-enolate. The lithium cation chelates between the carbonyl oxygens, locking the conformation.[2]

-

Alkylation: Add Methyl Iodide (MeI). The bulky benzyl group of the auxiliary blocks one face, forcing the methyl group to attack from the opposite side.[2]

-

Cleavage: Hydrolyze the auxiliary (LiOH/H2O2) to release the chiral acid.[2]

Causality: The "Z-enolate" geometry combined with the steric bulk of the auxiliary is the cause of the high stereoselectivity.

Protocol B: Enzymatic Kinetic Resolution (Green Chemistry)

This is preferred for industrial scale-up due to lower cost and ambient conditions.[1][2] Lipases distinguish between enantiomers based on the fit of the "medium" (methyl) vs. "large" (benzyl) groups in their active site.[2]

Workflow:

-

Substrate: Racemic 2-methyl-3-phenylpropanoic acid ester (e.g., ethyl ester).[1]

-

Catalyst: Candida antarctica Lipase B (CALB) or Pseudomonas cepacia lipase (PCL).[1][2]

-

Solvent: Organic solvent (DIPE or Hexane) with controlled water activity.[1][2]

-

Outcome: The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa, depending on the specific lipase).[2]

Figure 2: Kinetic resolution workflow. Lipases preferentially hydrolyze the (S)-enantiomer, allowing physical separation of the Acid (S) from the Ester (R).[2]

Part 3: Pharmacological Implications (The "Why")[2]

The choice between (2S) and (2R) is not arbitrary; it determines the drug's mechanism of action.[2]

(2S)-Enantiomer: The "Natural" Mimic

-

Mechanism: The (2S)-configuration mimics the L-Phenylalanine residue found in natural substrate cleavage sites (e.g., Phe-Pro cleavage sites in HIV Gag-Pol polyprotein).[1]

-

Application: By replacing the hydrolyzable amide bond of L-Phe with a non-hydrolyzable isostere (like the acid or a reduced congener) while maintaining the (S)-stereochemistry, the molecule acts as a competitive inhibitor. It binds to the active site but cannot be cleaved.[1][2]

(2R)-Enantiomer: The "Stabilizer"

-

Mechanism: "Retro-inverso" peptides are isomers where the sequence is reversed and the chirality of each amino acid is inverted (L to D).[3]

-

Application: (2R)-2-methyl-3-phenylpropanoic acid is used to mimic D-Phenylalanine.[1] These peptides adopt side-chain topologies similar to the parent L-peptide but are resistant to proteolytic degradation because endogenous proteases (like Trypsin or Chymotrypsin) do not recognize the (R)-configuration backbone.[1]

Data Comparison Table

| Feature | (2S)-Enantiomer | (2R)-Enantiomer |

| Stereochemical Parent | L-Phenylalanine | D-Phenylalanine |

| Optical Rotation | Generally (+) Dextrorotatory | Generally (-) Levorotatory |

| Primary Utility | Competitive Inhibitor (Active Site Binder) | Metabolic Stability (Protease Resistance) |

| Key Drug Class | HIV Protease Inhibitors, ACE Inhibitors | Peptidomimetics, Stable Analogues |

Part 4: Analytical Resolution Protocols

To validate the synthesis, one must separate and quantify the enantiomers.[2]

Chiral HPLC Method[2]

-

Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).[1]

-

Mobile Phase: Hexane : Isopropanol (90:[2]10) with 0.1% TFA (Trifluoroacetic acid).[1][2]

-

Note: TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.[2]

-

-

Detection: UV at 254 nm (detects the phenyl ring).[2]

Derivatization (Indirect Method)

If a chiral column is unavailable, react the acid with a chiral amine (e.g., (S)-

References

-

PubChem. this compound (CID 5288102).[1][6] National Library of Medicine.[1][2] Available at: [Link][2]

-

Gage, J. R., & Evans, D. A. (1990).[1][2] Diastereoselective Aldol Condensation Using a Chiral Oxazolidinone Auxiliary.[1][2] Organic Syntheses. Available at: [Link][2]

-

Brik, A., et al. (2003).[1][2] HIV-1 protease inhibitors containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid.[1] PubMed.[1][2][6] Available at: [Link]

-

Van Regenmortel, M. H., & Muller, S. (1998).[1][2] Retro-inverso peptides as probes for antigen-antibody interactions.[1] Current Opinion in Biotechnology. Available at: [Link]

Sources

- 1. Propanoic acid, 2-methyl-, 3-phenylpropyl ester [webbook.nist.gov]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Retro Inverso Peptides [biosyn.com]

- 4. Recent Applications of Retro-Inverso Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H12O2 | CID 5288102 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Handling of (2S)-2-Methyl-3-Phenylpropanoic Acid

[1][2]

Executive Summary & Compound Identification

This compound is a chiral carboxylic acid derivative often used as a building block in peptidomimetics and as a chiral intermediate in drug synthesis.[1][2] Its solubility behavior is governed by the balance between its hydrophobic benzyl-methyl scaffold and its ionizable carboxylic acid tail.[1][2]

While the user provided CAS 14476-29-0, our database verification indicates this CAS is often ambiguously indexed or incorrect for this specific stereoisomer. The standard authoritative CAS for (S)-2-methyl-3-phenylpropanoic acid is 14367-54-5 .[1][2] Researchers should verify the Certificate of Analysis (CoA) to ensure stereochemical purity.[1][2]

Physicochemical Profile

| Property | Value (Experimental/Predicted) | Context |

| Molecular Weight | 164.20 g/mol | Small molecule |

| Physical State | Solid (Crystalline) | Melting Point ~50–80°C (Analogous) |

| pKa (Acid) | ~4.7 (Predicted) | Similar to hydrocinnamic acid (4.[1][2][3]66) |

| LogP (Lipophilicity) | ~2.3 – 2.4 | Moderately Lipophilic |

| H-Bond Donors | 1 (COOH) | Relevant for aqueous solvation |

| H-Bond Acceptors | 2 (COOH) | Relevant for DMSO interaction |

Solubility Landscape: DMSO vs. Water[1][2][4]

Understanding the solubility mechanism is critical for preventing compound precipitation ("crashing out") during biological assays.[1][2]

Solubility in DMSO (Dimethyl Sulfoxide)

Status: Highly Soluble DMSO is the preferred solvent for preparing stock solutions.[1][2] The polar aprotic nature of DMSO effectively solvates the carboxylic acid proton and interacts with the phenyl ring via dipole-induced dipole forces.[1][2]

-

Solubility Limit: > 100 mg/mL (> 600 mM) is typically achievable.[1][2]

-

Stability: Excellent in anhydrous DMSO.[1][2] Store at -20°C to prevent degradation or stereoisomerization.

-

Mechanism: DMSO acts as a hydrogen bond acceptor for the carboxylic acid proton, disrupting the crystal lattice energy of the solid effectively.[1][2]

Solubility in Water (Aqueous Buffers)

Status: pH-Dependent (Conditional) Water solubility is strictly governed by the pH of the solution relative to the compound's pKa (~4.7).[1][2]

-

Acidic pH (< 4.0): Low Solubility. The compound exists in its protonated, neutral form (

).[2] Dominated by the hydrophobic phenyl/methyl groups, solubility is likely 1–3 g/L (approx. 5–15 mM) .[1][2] Risk of precipitation is high.[1][2] -

Neutral/Basic pH (> 6.0): High Solubility. The compound exists as the carboxylate anion (

).[1][2] Ion-dipole interactions with water dramatically increase solubility.[1][2] -

Biological Assays (pH 7.4): At physiological pH, the compound is >99% ionized, ensuring good solubility for low-concentration assays (e.g., < 100 µM).[1][2]

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration master stock for downstream dilution.

-

Weighing: Accurately weigh 16.4 mg of this compound into a sterile 1.5 mL microcentrifuge tube or glass vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

-

Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 5 minutes.

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Aqueous Solubility Determination (Shake-Flask Method)

Objective: Determine the exact solubility limit in a specific buffer (e.g., PBS pH 7.4).[1][2]

-

Saturation: Add excess solid compound (~5 mg) to 1 mL of PBS (pH 7.4) in a glass vial.

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solid.

-

Quantification: Analyze the supernatant via HPLC-UV (Detection @ 210–220 nm) against a standard curve prepared from the DMSO stock.

Workflow Visualization

The following diagram illustrates the decision logic for handling this compound in assay development to avoid precipitation artifacts.

Figure 1: Solubility decision tree highlighting the critical impact of pH on aqueous stability.[2]

Troubleshooting & Best Practices

-

The "Crash Out" Phenomenon: When diluting a high-concentration DMSO stock (e.g., 100 mM) directly into an aqueous buffer, a transient region of high local concentration occurs.[1][2] If the buffer is acidic or cold, the compound may precipitate instantly.[1][2]

-

Solution: Dilute stepwise (e.g., 100 mM

10 mM in DMSO, then

-

-

DMSO Tolerance: Ensure the final DMSO concentration in your biological assay does not exceed the tolerance of your cells or enzyme (typically 0.1% – 1.0%).[1][2]

-

Verification: Always inspect diluted solutions under a light microscope or measure absorbance at 600 nm (turbidity) to confirm no micro-precipitates have formed before running an assay.[1][2]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5288102, this compound. Retrieved February 12, 2026 from [Link][2]

-

Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Reference for general carboxylic acid solubility trends).

-

Wishart, D.S., et al. (2018). HMDB: 3-Phenylpropanoic acid properties.[1][2] Human Metabolome Database.[1][2] Retrieved from [Link][2]

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2] Academic Press.[1] (Source for pKa and LogP solubility relationships).

(2S)-2-methyl-3-phenylpropanoic acid melting point and physical state

[1][2]

Executive Summary & Compound Identity

This compound (also known as (S)-

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 14367-54-5 |

| Molecular Formula | |

| Molecular Weight | 164.20 g/mol |

| Stereochemistry | (S)-Enantiomer |

| Physical State | Low-melting solid or viscous liquid (Ambient) |

Physical Characterization

The physical state of this compound is sensitive to purity and temperature, often existing at the boundary between a solid and a supercooled liquid at room temperature.[1][2]

Melting Point and Physical State

Unlike its racemic counterpart (which is often a liquid with a boiling point of ~270°C), the enantiopure (S)-isomer exhibits a tendency to crystallize, though it possesses a low melting point.

-

Physical State: Low-melting crystalline solid or viscous oil .

-

Melting Point (Experimental): 25 °C – 35 °C (Literature range varies based on crystallization method).

-

It is frequently described in certificates of analysis (CoA) as a "Solid or viscous liquid," indicating its melting point is near ambient laboratory temperature (20-25°C).

-

-

Boiling Point: ~120–125 °C at 1–2 mmHg (Extrapolated).

Optical Rotation

The specific rotation is the definitive metric for confirming the (S)-configuration.

Solubility Profile

-

Soluble: Ethanol, Methanol, Dichloromethane (DCM), Ethyl Acetate, DMSO.

-

Insoluble/Low Solubility: Water (requires pH adjustment to basic conditions to form the salt).

Synthesis & Production Workflows

The production of high-fidelity this compound requires asymmetric synthesis or resolution to avoid the difficult separation of the racemate.[1][2]

Primary Synthesis Routes

-

Evans Asymmetric Alkylation:

-

Asymmetric Hydrogenation:

-

Substrate:

-methylcinnamic acid. -

Catalyst: Ruthenium or Rhodium complexes with chiral phosphine ligands (e.g., BINAP).

-

Advantage: Scalable for industrial manufacturing.

-

-

Enzymatic Resolution:

Process Workflow Diagram

The following diagram illustrates the logic flow for synthesizing and characterizing the compound to ensure enantiomeric purity.

Figure 1: Asymmetric synthesis workflow utilizing chiral auxiliary methodology to ensure high enantiomeric excess (ee).

Experimental Protocol: Melting Point & Characterization

To accurately determine the physical state and melting point, strict control of thermal history is required due to the compound's tendency to supercool.

Protocol 1: Differential Scanning Calorimetry (DSC)[1][2]

-

Sample Prep: Weigh 2–5 mg of the dried sample into an aluminum pan. Seal with a pierced lid.

-

Equilibration: Cool to 0 °C to ensure complete solidification.

-

Ramp: Heat from 0 °C to 100 °C at a rate of 5 °C/min.

-

Analysis: Observe the endothermic peak onset.

-

Expected Result: Onset ~25–30 °C. Broad peaks indicate impurities or solvent entrapment.

-

Protocol 2: Optical Rotation Measurement

-

Solvent: Absolute Ethanol (Analytical Grade).

-

Concentration: Prepare a solution of

(1.0 g/100 mL, or 10 mg/mL). -

Cell: Use a 1 dm (100 mm) polarimeter tube.

-

Measurement: Zero the instrument with pure ethanol. Measure at 20 °C at the Sodium D-line (589 nm).

-

Calculation:

-

Where

is the observed rotation,

-

Applications in Drug Development

This compound serves as a "chiral scaffold" in the design of:

-

Neprilysin Inhibitors: The chiral methyl group provides steric occlusion necessary for enzyme pocket specificity.

-

Renin Inhibitors: Used in the synthesis of transition-state mimetics.

-

Peptidomimetics: Acts as a phenylalanine surrogate, introducing conformational constraint into peptide backbones.

References

-

Sigma-Aldrich. (S)-2-Methyl-3-phenylpropanoic acid Product Sheet. Retrieved from [1][2]

-

PubChem. this compound Compound Summary (CID 5288102). National Library of Medicine. Retrieved from [1][2]

-

AChemBlock. (S)-2-Methyl-3-phenylpropanoic acid Material Safety Data Sheet. Retrieved from [1][2]

-

ChemicalBook. Properties of alpha-methylhydrocinnamic acid derivatives. Retrieved from [1][2]

Methodological & Application

Application Notes and Protocols: (2S)-2-Methyl-3-phenylpropanoic Acid Synthesis via Evans Oxazolidinone Auxiliary

For Researchers, Scientists, and Drug Development Professionals

Introduction: Mastering Asymmetric Synthesis with Evans Auxiliaries

In the landscape of pharmaceutical development and complex molecule synthesis, achieving enantiomeric purity is paramount. Often, only one enantiomer of a chiral molecule exhibits the desired therapeutic effect, while the other may be inactive or even harmful.[1] Chiral auxiliaries are a powerful and reliable tool in asymmetric synthesis, temporarily guiding a reaction to favor the formation of one stereoisomer over another.[2][3] Among these, the oxazolidinones developed by David A. Evans have become a cornerstone methodology due to their high stereoselectivity, predictable outcomes, and versatility in a range of carbon-carbon bond-forming reactions, including alkylations and aldol additions.[4][5][6]

This guide provides a detailed protocol for the synthesis of (2S)-2-methyl-3-phenylpropanoic acid, a valuable chiral building block, utilizing the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary. We will delve into the mechanistic underpinnings of each step, offering insights into the causality behind experimental choices to ensure both successful execution and a deep understanding of the process.

The Strategic Choice: (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

The selection of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary is a strategic one. Derived from (1S,2R)-norephedrine, its rigid heterocyclic structure effectively shields one face of the enolate derived from the N-acyl derivative.[7] This steric hindrance directs the incoming electrophile to the opposite, less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity.[4]

Experimental Workflow: A Three-Act Synthesis

The synthesis of this compound using the Evans auxiliary can be conceptually divided into three key stages: Acylation, Diastereoselective Alkylation, and Auxiliary Cleavage.

Caption: Overall workflow for the synthesis of this compound.

Mechanistic Insight: The Power of Stereocontrol

The high diastereoselectivity of the alkylation step is the cornerstone of this synthesis. Deprotonation of the N-propionyl oxazolidinone with a strong, non-nucleophilic base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures (-78 °C) selectively generates the (Z)-enolate.[1][8] The sodium cation chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring, creating a rigid, planar five-membered ring structure. This conformation forces the substituent at the 4-position of the oxazolidinone (the methyl group) and the substituent at the 5-position (the phenyl group) to occupy pseudo-axial and pseudo-equatorial positions, respectively. The phenyl group effectively blocks the si-face of the enolate, forcing the benzyl bromide to approach from the less sterically hindered re-face.

Sources

- 1. chemistry.williams.edu [chemistry.williams.edu]

- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. Evans’ Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions | CoLab [colab.ws]

- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) DOI:10.1039/C6RA00653A [pubs.rsc.org]

- 7. york.ac.uk [york.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Asymmetric Alkylation of Pseudoephedrine Amides in the Synthesis of α-Methyl Acids

Introduction: The Significance of Chiral α-Methyl Acids

Enantiomerically pure α-methyl carboxylic acids are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. The introduction of a stereogenic center at the α-position profoundly influences the pharmacological and physiological properties of these compounds. Consequently, the development of robust and efficient methods for their asymmetric synthesis is a cornerstone of modern organic chemistry and drug development.[1][2] Among the myriad of strategies, the use of chiral auxiliaries remains a powerful and reliable approach.

This guide provides a comprehensive overview and detailed protocols for the asymmetric alkylation of pseudoephedrine amides, a highly effective method for the synthesis of enantiomerically enriched α-methyl acids and their derivatives.[1][3] Developed and popularized by Andrew G. Myers, this methodology is distinguished by its operational simplicity, high diastereoselectivity, broad substrate scope, and the ready availability of the inexpensive chiral auxiliary, pseudoephedrine.[2][3][4]

Core Principles and Mechanistic Insights

The success of the Myers asymmetric alkylation hinges on the temporary installation of a chiral pseudoephedrine auxiliary onto an achiral carboxylic acid. This chiral amide then directs the stereochemical course of a subsequent alkylation reaction. The overall process can be dissected into three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.[5]

The Role of the Pseudoephedrine Auxiliary

Both enantiomers of pseudoephedrine, (1R,2R)-(−)- and (1S,2S)-(+)-pseudoephedrine, are readily available commodity chemicals.[1] The chiral backbone of pseudoephedrine orchestrates a highly ordered transition state during the alkylation of its corresponding amide enolate.

Enolate Formation and the Crucial Role of Lithium Chloride

The process begins with the deprotonation of the α-carbon of the pseudoephedrine amide using a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA).[3][6] This generates a chiral lithium enolate. A key discovery in this methodology was the profound beneficial effect of anhydrous lithium chloride (LiCl) on the reaction's efficiency and selectivity.[1][7] While the precise role of LiCl is a subject of ongoing investigation, it is believed to break up deleterious enolate aggregates, leading to a more reactive and conformationally defined monomeric enolate species.[1] This results in faster reaction rates and enhanced diastereoselectivities.[1][7]

The resulting (Z)-enolate is believed to adopt a conformation where the lithium cation is chelated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine auxiliary.[6] This rigid, chelated structure effectively shields one face of the enolate.

Stereochemical Rationale for Diastereoselectivity

The high diastereoselectivity of the alkylation step is attributed to the steric hindrance imposed by the pseudoephedrine auxiliary. The electrophile, typically an alkyl halide, approaches the enolate from the less sterically encumbered face, which is syn to the C1-methyl group of the pseudoephedrine backbone.[1] This predictable facial bias consistently leads to the formation of one major diastereomer.

Experimental Workflows and Protocols

The following section provides detailed, step-by-step protocols for the key stages of the asymmetric alkylation of pseudoephedrine amides.

Visualizing the Workflow

The overall experimental workflow can be summarized in the following diagram:

Caption: General workflow for the synthesis of α-methyl acids.

Protocol 1: Preparation of the Pseudoephedrine Amide

This protocol describes the formation of the N-acyl pseudoephedrine amide from an achiral carboxylic acid derivative. Acylation can be achieved using various reagents, including acyl chlorides, anhydrides, or by base-catalyzed reaction with esters.[1]

Materials:

-

(1R,2R)-(−)- or (1S,2S)-(+)-Pseudoephedrine

-

Propionyl chloride (or other suitable acylating agent)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an argon atmosphere, add propionyl chloride (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-propionyl-pseudoephedrine amide can be purified by recrystallization or column chromatography.[5] Many pseudoephedrine amides are crystalline, facilitating purification.[1][8]

Protocol 2: Diastereoselective Alkylation

This protocol details the enolization and subsequent alkylation to introduce the α-methyl group (in this example, a butyl group is being added to a propionamide).

Materials:

-

N-propionyl-pseudoephedrine amide

-

Anhydrous lithium chloride (LiCl)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

1-Iodobutane (or other primary alkyl halide)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and septum under a stream of argon.

-

Add anhydrous LiCl (6.0-7.0 eq) to the flask.

-

Add anhydrous THF, followed by diisopropylamine (2.25 eq). Cool the resulting slurry to -78 °C.

-

Slowly add n-BuLi (2.1 eq) to the slurry and stir for 30 minutes at 0 °C to generate LDA.

-

In a separate flask, dissolve the N-propionyl-pseudoephedrine amide (1.0 eq) in anhydrous THF.

-

Cool the LDA solution back down to -78 °C and slowly transfer the amide solution to the LDA/LiCl slurry via cannula.

-

Stir the mixture for 1 hour at -78 °C, then warm to 0 °C for 30 minutes, and finally re-cool to -78 °C.

-

Add the alkyl halide (e.g., 1-iodobutane, 1.5 eq) dropwise and stir at -78 °C for 2-4 hours, then allow to warm to 0 °C and stir for an additional 1-2 hours.

-

Quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield the highly diastereomerically enriched α-substituted amide.[1]

Protocol 3: Cleavage of the Auxiliary to Yield the α-Methyl Acid

The final step is the removal of the chiral auxiliary to liberate the desired enantiomerically enriched carboxylic acid. Both acidic and basic hydrolysis conditions are effective.[9]

Materials:

-

Alkylated pseudoephedrine amide

-

9 N Sulfuric acid (H₂SO₄)

-

Dioxane

Procedure for Acidic Hydrolysis:

-

Dissolve the alkylated pseudoephedrine amide (1.0 eq) in dioxane.

-

Add 9 N H₂SO₄.

-

Heat the mixture to reflux (approximately 115 °C) for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

To isolate the carboxylic acid, the aqueous layer can be made basic with NaOH, washed with an organic solvent to remove the recovered pseudoephedrine, and then re-acidified with HCl before extraction.

-

The organic layers containing the carboxylic acid are combined, dried over MgSO₄, filtered, and concentrated to yield the final product.

Data Presentation: Scope and Performance

The Myers asymmetric alkylation exhibits a broad substrate scope with consistently high yields and diastereoselectivities.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Propionamide with Various Alkyl Halides [1][7]

| Entry | Alkyl Halide | Yield (%) | Crude Diastereomeric Ratio (dr) | Isolated Diastereomeric Ratio (dr) |

| 1 | n-Butyl iodide | 80 | 95:5 | ≥99:1 |

| 2 | Benzyl bromide | 90 | 96:4 | ≥99:1 |

| 3 | Ethyl bromide | 88 | 98:2 | ≥99:1 |

| 4 | Methyl iodide | 92 | 97:3 | ≥99:1 |

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions.

Mechanism Visualization

The proposed transition state for the alkylation reaction is depicted below, illustrating the chelation-controlled facial selectivity.

Caption: Chelation-controlled transition state model.

Conclusion and Outlook

The asymmetric alkylation of pseudoephedrine amides stands as a robust, reliable, and highly practical method for the synthesis of enantiomerically enriched α-methyl carboxylic acids and their derivatives. Its operational simplicity, the low cost of the chiral auxiliary, and the consistently high levels of stereocontrol make it an invaluable tool for researchers in both academic and industrial settings. While the original methodology is highly effective, ongoing research continues to explore new applications and variations, such as the use of pseudoephenamine, a related auxiliary that is not subject to the same regulatory restrictions as pseudoephedrine and can offer improved performance in certain cases.[8][10]

References

-

Branco, L. C., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. [Link]

-

Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

-

Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

-

Avenoza, A., et al. (2000). Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols. The Journal of Organic Chemistry, 65(12), 3754-60. [Link]

-

SynArchive. (2024). Myers Asymmetric Alkylation. SynArchive. [Link]

-

Avenoza, A., et al. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]

-

Myers, A. G., et al. (1997). Chem 115 Myers. Harvard University. [Link]

-

Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]

-

Wikipedia. (2023). Chiral auxiliary. Wikipedia. [Link]

-

Morales, M. R., et al. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 15(1), 86-89. [Link]

-

Arnold, L. D., et al. (1987). Enantiocontrolled synthesis of alpha-methyl amino acids via Bn2N-alpha-methylserine-beta-lactone. The Journal of Organic Chemistry, 52(13), 2941-2943. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis - Oreate AI Blog [oreateai.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

microwave-assisted Knoevenagel condensation for alpha-methyl cinnamic acid precursors

Application Note: Microwave-Assisted Knoevenagel Condensation for -Methyl Cinnamic Acid Precursors

Executive Summary

This guide details a superior Microwave-Assisted Knoevenagel Condensation protocol. By reacting benzaldehyde with diethyl methylmalonate , we generate the diester precursor (Diethyl 2-methyl-2-benzylidenemalonate ) in minutes rather than hours. This precursor is easily hydrolyzed and decarboxylated to yield high-purity

Key Advantages:

-

Reaction Time: Reduced from 6–12 hours (thermal) to 5–15 minutes (microwave).

-

Yield: Increased from ~65% to >92%.

-

Selectivity: thermodynamic control under MW irradiation favors the E-isomer.

Scientific Principles & Mechanism[1]

The Knoevenagel Advantage

While the Perkin reaction is the "classic" route to

Microwave Effects

Microwave irradiation (2.45 GHz) provides two modes of activation:

-

Dipolar Polarization: The polar solvent (ethanol) and reagents align with the oscillating electric field, generating rapid internal heat.

-